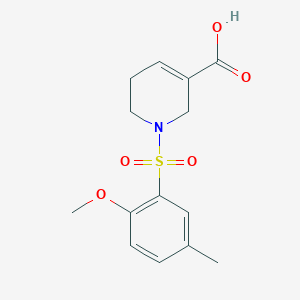
1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-メトキシ-5-メチルフェニル)スルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸は、スルホニル基、メトキシ基、およびテトラヒドロピリジン環を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
1-((2-メトキシ-5-メチルフェニル)スルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸の合成は、通常、入手しやすい出発物質から始まる複数のステップを伴います。一般的な合成経路の1つには、次のステップが含まれます。
テトラヒドロピリジン環の形成: テトラヒドロピリジン環は、適切な前駆体を含む環化反応によって合成できます。
スルホニル基の導入: スルホニル基は、塩基の存在下でスルホニルクロリドを使用して導入できます。
メトキシ化: メトキシ基は、メタノールと適切な触媒を使用してメチル化反応によって導入できます。
カルボキシル化: カルボン酸基は、二酸化炭素と適切な塩基を使用してカルボキシル化反応によって導入できます。
工業生産方法
この化合物の工業生産には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒、最適化された反応条件、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
1-((2-メトキシ-5-メチルフェニル)スルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸は、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: この化合物は、適切な求核剤または求電子剤を使用して、特にメトキシ基とスルホニル基で置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
主な生成物
酸化: 対応するスルホキシドまたはスルホンを生成します。
還元: 対応するアルコールまたはアミンを生成します。
置換: 新しい官能基を持つ置換誘導体を生成します。
科学研究への応用
1-((2-メトキシ-5-メチルフェニル)スルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸は、いくつかの科学研究に利用されています。
化学: 有機合成における構成単位として、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性を研究しています。
医学: さまざまな疾患の薬剤候補として、潜在的な治療的用途について調査されています。
産業: 新素材の開発に、および他の化合物の合成における中間体として使用されています。
科学的研究の応用
1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
1-((2-メトキシ-5-メチルフェニル)スルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。スルホニル基は酵素やタンパク質と相互作用し、それらの活性を阻害する可能性があります。メトキシ基は、化合物の溶解性と生物学的利用能を高めることができます。テトラヒドロピリジン環は、さまざまな受容体やイオンチャネルと相互作用し、それらの機能を調節できます。
類似化合物の比較
類似化合物
- 1-((2-メトキシ-5-メチルフェニル)スルホニル)-2,6-ジメチルピペリジン
- 1-((2-メトキシ-5-メチルフェニル)スルホニル)-N-フェニル-3-ピペリジンカルボキサミド
独自性
1-((2-メトキシ-5-メチルフェニル)スルホニル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸は、その機能基と環構造の特定の組み合わせにより、独特の化学的および生物学的特性を付与し、ユニークです。
類似化合物との比較
Similar Compounds
- 1-((2-Methoxy-5-methylphenyl)sulfonyl)-2,6-dimethylpiperidine
- 1-((2-Methoxy-5-methylphenyl)sulfonyl)-N-phenyl-3-piperidinecarboxamide
Uniqueness
1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
生物活性
1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that highlight its pharmacological potential.
Chemical Structure and Properties
The compound is characterized by a tetrahydropyridine core substituted with a sulfonyl group and a methoxy-methylphenyl moiety. The structural formula can be represented as follows:
This structure contributes to its unique biological properties.
Antibacterial Properties
Research has shown that compounds with similar structural features exhibit significant antibacterial activity. For instance, studies on sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often linked to the inhibition of bacterial enzyme systems.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | Salmonella typhi | Moderate to Strong |
| Similar Sulfonamides | Bacillus subtilis | Strong |
Enzyme Inhibition
This compound also shows potential as an enzyme inhibitor. In particular, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and urease. AChE inhibition is critical in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections.
Case Study: Urease Inhibition
In a study evaluating various derivatives, compounds similar to the one exhibited IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong inhibitory potential. This suggests that the target compound may possess similar or enhanced inhibitory effects.
Anticancer Activity
The sulfonamide functional group is often associated with anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways .
Hypoglycemic Effects
Some studies suggest that derivatives of this compound may exhibit hypoglycemic effects, making them potential candidates for diabetes management. The mechanism is thought to involve the modulation of insulin sensitivity and glucose metabolism .
Mechanistic Studies
Docking studies have been employed to understand the interactions between this compound and target enzymes at the molecular level. These studies reveal how the compound binds to active sites and influences enzymatic activity.
Binding Affinity
The binding affinity of this compound with target proteins can be quantitatively assessed using molecular docking simulations.
特性
分子式 |
C14H17NO5S |
|---|---|
分子量 |
311.36 g/mol |
IUPAC名 |
1-(2-methoxy-5-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H17NO5S/c1-10-5-6-12(20-2)13(8-10)21(18,19)15-7-3-4-11(9-15)14(16)17/h4-6,8H,3,7,9H2,1-2H3,(H,16,17) |
InChIキー |
BOCLEALSDWZGOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC=C(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















